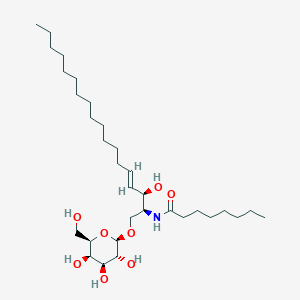

C8 beta-D-galactosyl N-acylsphingosine

Descripción general

Descripción

C8 Galactosylceramide is a synthetic C8 short-chain derivative of known membrane microdomain-forming sphingolipids. It increases the amount delivered and toxicity of doxorubicin in cancerous but not non-cancerous cells when incorporated into the nanoliposomal membrane of nanoliposomal-doxorubicin. C8 Galactosylceramide induces proliferation and cytokine production by splenocytes in vitro at concentrations ranging from 100-1,000 ng/ml but has no effect on natural killer T cell production in vivo. It also activates NF-κB production in C6 glioma cells when used at a concentration of 10 μM.

C8 beta-D-galactosyl N-acylsphingosine is a D-galactosyl-N-acylsphingosine in which the glycosidic bond has beta-configuration and the ceramide N-acyl group is specified as octanoyl. It is a N-acyl-beta-D-galactosylsphingosine and a C8 beta-D-glycosyl N-acylsphingosine.

Mecanismo De Acción

Target of Action

C8 beta-D-galactosyl N-acylsphingosine, also known as C8 beta-D-galactosylceramide, primarily targets the 2-hydroxyacylsphingosine 1-beta-galactosyltransferase . This enzyme plays a crucial role in the biosynthesis of galactocerebrosides, which are abundant sphingolipids of the myelin membrane of the central and peripheral nervous system .

Mode of Action

The compound interacts with its target by being a substrate for the enzyme 2-hydroxyacylsphingosine 1-beta-galactosyltransferase . This enzyme catalyzes the transfer of galactose to ceramide, a key enzymatic step in the biosynthesis of galactocerebrosides . The compound can be galactosylated by this enzyme, leading to changes in its structure and function .

Biochemical Pathways

The interaction of this compound with its target enzyme is part of the sphingolipid metabolism, specifically the galactosylceramide biosynthesis pathway . The product of this reaction, a beta-D-galactosyl- (1<->1’)-N-acylsphing-4-enine, is a key component in the formation of galactocerebrosides .

Result of Action

The molecular and cellular effects of the action of this compound are primarily seen in the formation of galactocerebrosides . These are abundant sphingolipids of the myelin membrane of the central and peripheral nervous system . Therefore, the compound plays a significant role in the functioning of the nervous system.

Análisis Bioquímico

Biochemical Properties

C8 beta-D-galactosyl N-acylsphingosine is involved in various biochemical reactions, particularly in the biosynthesis of galactocerebrosides. These reactions are catalyzed by enzymes such as galactosyltransferases, which transfer galactose to ceramide to form galactocerebrosides . The compound interacts with proteins and other biomolecules, including enzymes involved in sphingolipid metabolism. These interactions are crucial for maintaining the structural integrity of cell membranes and facilitating cell signaling pathways.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis and degradation of sphingolipids. Enzymes such as galactosyltransferases and ceramidases play key roles in these pathways by catalyzing the formation and breakdown of the compound . The compound’s involvement in these pathways affects metabolic flux and metabolite levels, influencing cellular metabolism and function.

Actividad Biológica

C8 beta-D-galactosyl N-acylsphingosine, also known as lactosylceramide (LacCer), is a significant glycosphingolipid involved in various biological processes. This compound plays a crucial role in cellular signaling, membrane structure, and the immune response. Below is a detailed exploration of its biological activity, including relevant data tables and research findings.

Structure and Synthesis

This compound is synthesized from glucosylceramide through the action of specific enzymes. The biosynthetic pathway involves:

- Conversion of Glucosylceramide : The enzyme beta-1,4-galactosyltransferase catalyzes the addition of a galactose unit to glucosylceramide, forming lactosylceramide .

- Enzymatic Reactions : The conversion can be reversed by beta-galactosidase, which hydrolyzes lactosylceramide back to glucosylceramide .

Biological Functions

1. Membrane Structure and Stability

- Lactosylceramide contributes to the stabilization of lipid rafts in cell membranes, which are crucial for cellular signaling and membrane integrity . These micro-domains facilitate the clustering of receptors and signaling molecules.

2. Immunological Role

- Lactosylceramide is known to bind specific bacteria, suggesting a role in immune responses. It may activate immune signaling pathways that lead to inflammation and other immune functions .

3. Cellular Signaling

- The compound influences several cellular processes, including:

- Proliferation : It activates signaling pathways that can promote cell division.

- Adhesion and Migration : Lactosylceramide is involved in cell adhesion processes, which are vital for tissue formation and repair.

- Angiogenesis : It plays a role in new blood vessel formation, critical for wound healing and tumor growth .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Implications |

|---|---|---|

| Membrane Stabilization | Enhances lipid raft formation | Supports receptor clustering |

| Immune Response | Binds to bacteria; activates immune pathways | Potential therapeutic target for infections |

| Cell Proliferation | Activates growth pathways (e.g., Akt inhibition) | Implications in cancer biology |

| Angiogenesis | Involved in signaling pathways promoting new blood vessel formation | Relevant in cancer and wound healing |

Case Study: Sphingolipid Metabolism

Research indicates that sphingolipids like lactosylceramide play a role in muscle function through oxidant signaling pathways. Elevated ceramide levels can inhibit growth signals while promoting apoptosis via caspase activation . This dual role highlights the complexity of sphingolipid functions in health and disease.

Therapeutic Potential

Dysregulation of lactosylceramide metabolism has been implicated in various diseases, including:

- Cardiovascular Diseases : Altered sphingolipid metabolism can lead to inflammatory states affecting heart health.

- Cancer : The compound's role in cell proliferation and survival makes it a potential target for cancer therapies.

- Neurological Disorders : Accumulation of glycosphingolipids due to enzyme deficiencies leads to lysosomal storage diseases, underscoring the importance of lactosylceramide in neurological health .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula: C32H61NO8

- Molecular Weight: 587.83 g/mol

- CAS Number: 41613-16-5

- Synonyms:

- C8 α-D-galactosyl ceramide

- N-(octanoyl)-1-β-galactosyl-sphing-4-enine

Biological Significance

C8 β-D-galactosyl ceramide plays a crucial role in cellular signaling pathways and is involved in the biosynthesis of glycosphingolipids and gangliosides. These molecules are essential for various biological processes, including cell recognition, signaling, and apoptosis induction .

Cellular Signaling

Ceramides, including C8 β-D-galactosyl ceramide, are known to act as bioactive lipids that can modulate cell proliferation, differentiation, and apoptosis. They serve as second messengers in signaling pathways that respond to stress and inflammatory stimuli .

Synthesis Pathways

C8 β-D-galactosyl ceramide can be synthesized from sphingomyelin through the action of sphingomyelinase or through de novo synthesis pathways involving serine and palmitate . This versatility makes it a valuable compound for studying sphingolipid metabolism.

Applications in Research

- Immunomodulatory Effects

- Cancer Research

- Neurodegenerative Diseases

- Drug Delivery Systems

Case Studies

Análisis De Reacciones Químicas

Key Features of the Reaction:

| Parameter | Details |

|---|---|

| Enzyme | N-acylsphingosine galactosyltransferase (UDP-galactose-dependent) |

| Subcellular Localization | Golgi apparatus |

| Cofactor | UDP-galactose |

| Byproduct | UDP |

This reaction is critical for producing galactosylceramides, which serve as precursors for more complex glycosphingolipids like sulfatides .

Degradation and Hydrolysis

C8 beta-D-galactosyl N-acylsphingosine is hydrolyzed by lysosomal β-galactosidase (EC 3.2.1.23), which cleaves the β-glycosidic bond to regenerate ceramide and galactose:

Degradation Pathway Characteristics:

| Parameter | Details |

|---|---|

| Enzyme | Lysosomal β-galactosidase |

| Inhibitors | Cyclophellitol derivatives (e.g., CBE) |

| Pathological Relevance | Deficiencies linked to impaired lysosomal storage (e.g., Krabbe disease) |

Sulfation Reactions

Galactosylceramide sulfotransferase (EC 2.8.2.11) sulfates the C3 hydroxyl group of galactose, forming sulfatides:

| Sulfation Parameters | Details |

|---|---|

| Sulfur Donor | 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) |

| Tissue Specificity | Predominant in renal tubules and nervous system |

Glycosylation to Complex Lipids

C8 beta-D-galactosylceramide serves as a substrate for β-1,4-galactosyltransferase 6 (EC 2.4.1.-) to form lactosylceramide derivatives:

| Extended Glycosylation | Details |

|---|---|

| Product | Lactosylceramide (precursor for globosides) |

| Biological Role | Cell adhesion, signal transduction |

Stability Considerations:

-

pH Sensitivity : Degrades under strong acidic or alkaline conditions.

Inhibitor Design

-

Cyclophellitol Derivatives : C8-modified cyclophellitol analogs act as activity-based probes (ABPs) to monitor β-galactosidase activity in vivo .

Disease Models

Propiedades

IUPAC Name |

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H61NO8/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-26(35)25(33-28(36)22-20-17-8-6-4-2)24-40-32-31(39)30(38)29(37)27(23-34)41-32/h19,21,25-27,29-32,34-35,37-39H,3-18,20,22-24H2,1-2H3,(H,33,36)/b21-19+/t25-,26+,27+,29-,30-,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEXEEHGNKGJES-SWMJIITPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H61NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.